(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone
Description
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is an organoarsenic compound featuring a biphenylmethanone backbone substituted with a dibromoarsanyl group (-AsBr₂) at the para position of one phenyl ring. This compound is of interest due to its unique electronic and steric properties imparted by the arsenic-bromine moiety, which may influence reactivity, biological activity, and material applications.
Properties
CAS No. |
6307-56-8 |
|---|---|
Molecular Formula |
C19H13AsBr2O |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
(4-dibromoarsanylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13AsBr2O/c21-20(22)18-12-10-17(11-13-18)19(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
InChI Key |
KQZDDBZFYMDYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone typically involves the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Methanone Derivatives
| Compound Name | Substituent 1 | Substituent 2 | Backbone | Notable Features | Evidence ID |
|---|---|---|---|---|---|
| (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone | -AsBr₂ (para) | -C₆H₅ (para) | Biphenylmethanone | Heavy atom (As) with Br substituents; potential for redox activity | N/A |
| 4-(4-Benzoylphenyl)phenylmethanone | -Bz (para) | -C₆H₅ (para) | Biphenylmethanone | Dibenzoylated biphenyl; high molecular weight (362.43 g/mol) | |
| (3-Bromophenyl)(4-methoxyphenyl)methanone | -Br (meta) | -OCH₃ (para) | Diphenylmethanone | Halogen + electron-donating group; altered electronic density | |
| 4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone | Thiophene-pyrrole | -C₆H₅ (para) | Methanone-heterocycle | Heterocyclic substituents; anti-tumor activity (IC₅₀ = 8.6 µM) |
Key Observations :
- The dibromoarsanyl group introduces steric bulk and polarizability absent in halogenated or alkoxy-substituted analogues.
- Electron-withdrawing groups (e.g., -NO₂ in ) reduce electron density at the carbonyl, whereas -AsBr₂ may act as a weaker electron-withdrawing group compared to nitro .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Predicted) | 4-(4-Benzoylphenyl)phenylmethanone | (3-Bromophenyl)(4-methoxyphenyl)methanone |
|---|---|---|---|
| Molecular Weight | ~490 g/mol (estimated) | 362.43 g/mol | 291.16 g/mol |
| Solubility | Likely low in polar solvents (DMSO/MeOH) due to AsBr₂ | Insoluble in water; soluble in organic solvents | Slightly soluble in chloroform, methanol |
| Stability | Susceptible to As-Br bond hydrolysis under acidic conditions | Stable under ambient conditions | Stable; bromine substitution enhances inertness |
Key Observations :
- The arsenic-bromine bonds may confer higher reactivity (e.g., susceptibility to nucleophilic attack) compared to stable C-Br bonds in bromophenyl analogues .
- The biphenyl backbone in contributes to high thermal stability, a trait likely shared with the target compound .
Key Observations :
- The dibromoarsanyl group may confer distinct bioactivity (e.g., anti-parasitic or cytotoxic effects) due to arsenic's known toxicity and redox activity.
- Biphenylmethanones with heterocyclic substituents (e.g., pyrrole-thiophene in ) show stronger anti-tumor activity than halogenated variants .
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